

Application of Cefepime-Enmetazobactam in Preclinical Animal Models: A Detailed Overview

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Compound of Interest					
Compound Name:	Enmetazobactam				
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Introduction

Cefepime-enmetazobactam is a novel β -lactam/ β -lactamase inhibitor combination developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β -lactamases (ESBLs). **Enmetazobactam**, a novel ESBL inhibitor, restores the in vivo efficacy of cefepime against many cefepime-resistant strains. This document provides a comprehensive summary of the application of cefepime-enmetazobactam in various animal infection models, presenting key quantitative data, detailed experimental protocols, and visual workflows to guide further research and development. The combination has shown potent in vitro and in vivo activity against Enterobacterales that produce class A and OXA-48 carbapenemases.[1][2]

Data Presentation: Efficacy in Murine Infection Models

The combination of cefepime and **enmetazobactam** has been evaluated in several key animal models, primarily the neutropenic murine thigh infection model and the murine pneumonia model. These studies are crucial for establishing the pharmacokinetic-pharmacodynamic (PK/PD) parameters that predict efficacy and for determining effective dosing regimens.



Table 1: Efficacy of Cefepime-Enmetazobactam in

Neutropenic Murine Thigh Infection Model

Bacterial Strain	β- Lactamas e Profile	Cefepime /Enmetaz obactam MIC (µg/mL)	Enmetazo bactam Dosage (mg/kg, q4h)	Cefepime Dosage (mg/kg, q4h)	Change in Bacterial Bioburde n (∆log10 CFU/g)	Referenc e
K. pneumonia e 1077711	CTX-M-15	1	31.6	100	≥1 reduction	[3]
K. pneumonia e 900679	Not specified ESBL	Not specified	100	Not specified	≥1 reduction	[3]
9 ESBL- producing K. pneumonia e isolates	CTX-M- type, SHV- 12, DHA-1, OXA-48	0.06 - 2	1, 3.16, 10, 31.6, 100	25 - 200	Dose- dependent reduction	[3][4][5]

Table 2: Efficacy of Cefepime-Enmetazobactam in Murine Pneumonia Model



Bacterial Strain	β- Lactamas e Profile	Cefepime /Enmetaz obactam MIC (µg/mL)	Enmetazo bactam Dosage (mg/kg)	Cefepime Dosage (mg/kg/q2 h)	Change in Bacterial Bioburde n (log10 CFU/g) in Lungs	Referenc e
K. pneumonia e K.p 549	OXA-48, CTX-M- 1/15	0.5	30	100	~ -2.0	[1]
K. pneumonia e K.p 235	OXA-48, CTX-M- 1/15	16	30	100	~ -2.0	[1]
K. pneumonia e K.p 246	OXA-48, CTX-M- 1/15	8	30	100	~ -3.0	[1]

Pharmacokinetic/Pharmacodynamic (PK/PD) Insights

Studies in neutropenic murine thigh infection models have been instrumental in defining the PK/PD index that best predicts the efficacy of **enmetazobactam**.[4] The fraction of the dosing interval during which the free drug concentration remains above a certain threshold (fT > CT) was identified as the most predictive PK/PD index for **enmetazobactam**'s efficacy.[3][4]

Table 3: Key PK/PD Parameters for Cefepime-Enmetazobactam in Murine Models



Parameter	Value	Model	Target Pathogens	Reference
Enmetazobacta m PK/PD Index	%fT > CT	Neutropenic Murine Thigh	ESBL-producing K. pneumoniae	[3][4]
Enmetazobacta m Target for Stasis	8% <i>f</i> T > 2 μg/mL	Neutropenic Murine Thigh	ESBL-producing K. pneumoniae	[3][5]
Enmetazobacta m Target for 1- log10 Reduction	44% <i>f</i> T > 2 μg/mL	Neutropenic Murine Thigh	ESBL-producing K. pneumoniae	[2][3][5]
Concomitant Cefepime Target	40-60% <i>f</i> T >	Neutropenic Murine Thigh	ESBL-producing K. pneumoniae	[2][3][5]
Cefepime Target for ≥2-log kill in lungs	≥20% <i>f</i> T > MIC	Murine Pneumonia	ESBL-producing K. pneumoniae	[2]
Enmetazobacta m Target for ≥2- log kill in lungs	≥20% <i>f</i> T > 2 mg/L	Murine Pneumonia	ESBL-producing K. pneumoniae	[2]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for conducting murine infection models to evaluate the efficacy of cefepime-enmetazobactam.

Protocol 1: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of cefepime-**enmetazobactam** against specific bacterial isolates in a localized deep-tissue infection model.

Materials:

- Specific pathogen-free mice (e.g., ICR, Swiss Webster)
- Cyclophosphamide for inducing neutropenia



- Bacterial isolate of interest (e.g., ESBL-producing K. pneumoniae)
- Cefepime and enmetazobactam for injection
- Sterile saline or appropriate vehicle
- Anesthetic agent
- Tissue homogenizer
- Agar plates for bacterial enumeration

Procedure:

- Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice on days -4 and -1 relative to infection to induce a neutropenic state.
- Bacterial Challenge Preparation: Culture the bacterial isolate overnight, then dilute to the desired concentration (e.g., 106 - 107 CFU/mL) in sterile saline.
- Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.
- Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin administration of cefepime and enmetazobactam via the desired route (e.g., intravenous, subcutaneous).
 Dosing regimens can be varied to determine the PK/PD relationship.[6]
- Sample Collection: At the end of the study period (e.g., 24 or 26 hours post-infection), euthanize the mice.[3] Aseptically remove the entire thigh muscle.
- Bacterial Enumeration: Homogenize the thigh tissue in a known volume of sterile saline.
 Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
- Data Analysis: Calculate the change in bacterial bioburden (Δlog10 CFU/g) by comparing the bacterial counts in treated groups to a control group (vehicle-treated or pre-treatment).

Protocol 2: Murine Pneumonia Model

Methodological & Application





Objective: To assess the efficacy of cefepime-**enmetazobactam** in a lung infection model, which is particularly relevant for respiratory pathogens.

Materials:

- Specific pathogen-free mice
- Cyclophosphamide (if a neutropenic model is desired)
- Bacterial isolate of interest (e.g., OXA-48-producing K. pneumoniae)
- Cefepime and enmetazobactam for injection
- Sterile saline or vehicle
- Anesthetic agent
- Intranasal administration apparatus
- Lung homogenizer
- · Agar plates

Procedure:

- Induction of Neutropenia (Optional): If required, induce neutropenia as described in Protocol
 1.
- Bacterial Challenge Preparation: Prepare the bacterial suspension as described in Protocol
 1.
- Infection: Anesthetize the mice and instill a small volume (e.g., 20-50 μ L) of the bacterial suspension intranasally to induce a lung infection.
- Treatment Initiation: Begin treatment with cefepime-enmetazobactam at a specified time post-infection (e.g., 2 hours) via an appropriate route.



- Sample Collection: At the end of the study (e.g., 24 hours), euthanize the mice and aseptically harvest the lungs.
- Bacterial Enumeration: Homogenize the lung tissue and perform serial dilutions and plating to determine the CFU per gram of lung tissue.
- Data Analysis: Compare the bacterial loads in the lungs of treated animals to control groups to determine the efficacy of the treatment.

Visualizations

Experimental Workflow for Murine Thigh Infection Model

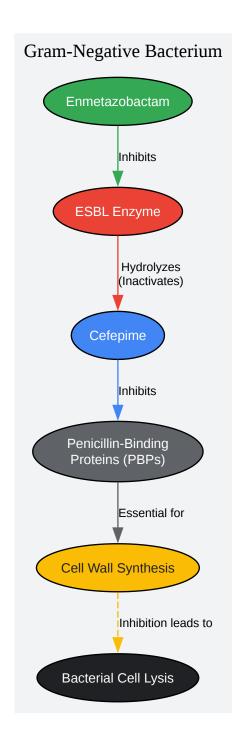


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Caption: Workflow for the neutropenic murine thigh infection model.

Cefepime-Enmetazobactam Mechanism of Action





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Caption: Simplified mechanism of action for cefepime-enmetazobactam.

Conclusion



Animal models are indispensable tools in the preclinical evaluation of new antibiotic combinations. The data from murine thigh and pneumonia infection models have been pivotal in demonstrating the in vivo efficacy of cefepime-**enmetazobactam** against ESBL and OXA-48-producing Enterobacterales.[1][7] These studies have established the PK/PD targets necessary for efficacy, supporting the clinical dose selection for this promising carbapenem-sparing therapeutic option.[3][5] The protocols and workflows outlined here provide a foundational guide for researchers aiming to further investigate the potential of this important antibiotic combination.

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